![molecular formula C15H16N4O3S B2532765 7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 863003-55-8](/img/structure/B2532765.png)

7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

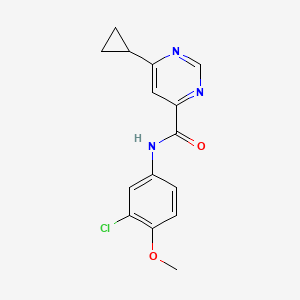

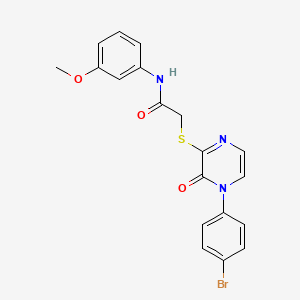

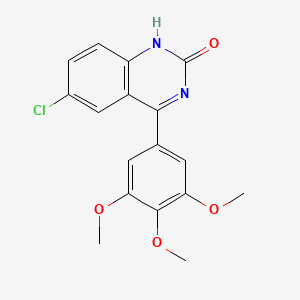

The compound 7-(furan-2-yl)-5-(isopropylthio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a heterocyclic molecule that features a fused pyrimidine and furan ring system. This structure is of interest due to the potential biological activities that compounds with such fused ring systems may exhibit. The presence of the furan ring suggests possible applications in pharmaceuticals, as furan derivatives are known for their diverse pharmacological properties.

Synthesis Analysis

The synthesis of related furo[3,4-d]pyrimidine-2,4-diones has been reported to be efficiently accomplished through a three-step pathway. This involves a Curtius rearrangement of 4-(methoxycarbonyl)furan-3-carboxylic acid followed by a reaction with various amines to produce intermediate ureids. These intermediates are then subjected to ring closure to yield the bicyclic scaffold with good yields. Further functionalization at N-1 leads to a variety of new heterocyclic compounds . Although the exact synthesis of the compound is not detailed, the methods described could potentially be adapted for its synthesis by choosing appropriate starting materials and functionalization steps.

Molecular Structure Analysis

The molecular structure of furo[3,4-d]pyrimidine-2,4-diones is characterized by a bicyclic scaffold that includes a fused pyrimidine and furan ring. The specific substituents at various positions on the ring system, such as the isopropylthio group at position 5 and the dimethyl groups at positions 1 and 3, would influence the electronic distribution and steric hindrance within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

While the specific chemical reactions of this compound are not provided, the literature suggests that furo[2,3-d]pyrimidine-2,4(1H,3H)-diones can be synthesized through a one-pot three-component condensation reaction in water. This reaction involves N,N'-dimethylbarbituric acid, an aldehyde (such as 4-nitrobenzaldehyde), and alkyl or aryl isocyanides, yielding the corresponding furo[2,3-d]pyrimidine-2,4(1H,3H)-diones in high yields . This information could be relevant for developing synthetic routes for the compound .

Physical and Chemical Properties Analysis

Scientific Research Applications

Synthesis and Chemical Transformations

This compound belongs to a class of chemicals that serve as crucial intermediates in the synthesis of heterocyclic compounds, which are foundational in pharmaceuticals, agrochemicals, and materials science. Research has demonstrated various methodologies for synthesizing and modifying compounds within this class to achieve diverse molecular architectures. For instance, studies have shown regioselective amination processes that allow for the precise introduction of amino groups into the pyrimidine ring, expanding the possibilities for further chemical modifications and the development of compounds with specific properties (Gulevskaya et al., 1994).

Development of Heterocyclic Compounds

Research has also explored the creation of functionalized furans, pyrroles, and thiophenes from related derivatives, underscoring the versatility of these compounds in constructing complex heterocyclic systems. Such methodologies enable the synthesis of compounds with varied substituents, demonstrating the potential for creating a wide array of biologically active molecules (Yin et al., 2008).

Photophysical Properties and Applications

The compound's structural framework lends itself to modifications that can result in materials with unique photophysical properties. Research into pyrimidine-phthalimide derivatives, for instance, has revealed compounds that exhibit solid-state fluorescence and solvatochromism. These properties are crucial for the development of new materials for sensing, imaging, and light-emitting applications, highlighting the compound's potential role in creating advanced functional materials (Yan et al., 2017).

properties

IUPAC Name |

7-(furan-2-yl)-1,3-dimethyl-5-propan-2-ylsulfanylpyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c1-8(2)23-13-10-12(18(3)15(21)19(4)14(10)20)16-11(17-13)9-6-5-7-22-9/h5-8H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAWVUNFFEXSNIY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)SC1=NC(=NC2=C1C(=O)N(C(=O)N2C)C)C3=CC=CO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[3-(Trifluoromethyl)phenoxy]pyridine-2-carboxamide](/img/structure/B2532683.png)

![3-(3,4-Dimethylbenzoyl)-6-methoxy-1-[(2-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2532687.png)

![4-(4-chlorophenyl)-3-[(2-chlorophenyl)methylsulfanyl]-5-[(E)-2-phenylethenyl]-1,2,4-triazole](/img/structure/B2532693.png)

![{[1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetic acid](/img/structure/B2532695.png)

![N-(2,5-difluorophenyl)-2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2532699.png)

![N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-2-(4-phenylphenyl)acetamide](/img/structure/B2532701.png)

![5-[2-(3-chlorophenoxy)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1,3-cyclohexanedione](/img/structure/B2532702.png)

![4-[4-(Benzenesulfonyl)piperazin-1-yl]benzonitrile](/img/structure/B2532704.png)